(6-Hydroxypyrimidin-4-yl)acetic acid

Description

Definition and Nomenclature

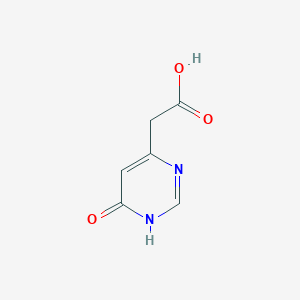

This compound, systematically named as 2-(6-oxo-1H-pyrimidin-5-yl)acetic acid according to International Union of Pure and Applied Chemistry nomenclature conventions, is a heterocyclic organic compound with the molecular formula C6H6N2O3. The compound possesses a molecular weight of 154.12 grams per mole and is characterized by the Chemical Abstracts Service registry number 5267-05-0. The structural framework consists of a pyrimidine ring bearing a hydroxyl group at the 6-position and an acetic acid moiety attached at the 4-position of the heterocyclic core.

The compound exists in multiple tautomeric forms due to the presence of both hydroxyl and carbonyl functionalities within the pyrimidine ring system. The predominant tautomeric form under physiological conditions involves the keto configuration, where the compound is more accurately described as (6-oxo-1,6-dihydro-5-pyrimidinyl)acetic acid. This tautomeric behavior is characteristic of hydroxypyrimidine derivatives and significantly influences the compound's chemical reactivity and biological properties.

Alternative nomenclature systems recognize this compound under various synonymous names, including 2-(4-Hydroxypyrimidin-5-yl)acetic acid. The structural representation through Simplified Molecular Input Line Entry System notation is recorded as C1=C(C(=O)NC=N1)CC(=O)O, providing a standardized method for computational chemistry applications and database searches.

Historical Overview of Pyrimidine Derivatives

The pyrimidine ring system has a rich historical foundation dating back to the early nineteenth century, when these compounds were first identified as breakdown products of uric acid metabolism. The initial discovery of pyrimidine derivatives occurred in 1818 when Brugnatelli successfully isolated alloxan through the oxidation of uric acid with nitric acid, marking the first documented preparation of a pyrimidine-containing compound. This pioneering work established the foundation for subsequent investigations into the pyrimidine family of heterocyclic compounds.

The systematic study of pyrimidine chemistry began in earnest during the late nineteenth century, with significant contributions from several prominent chemists. In 1879, Grimaux reported the first laboratory synthesis of a pyrimidine derivative by preparing barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride. This synthetic achievement represented a crucial milestone in the development of pyrimidine chemistry, demonstrating the feasibility of constructing these heterocyclic systems through rational synthetic approaches.

The formal recognition and naming of the pyrimidine core structure occurred in 1884 when Pinner initiated systematic investigations into pyrimidine derivatives through condensation reactions involving ethyl acetoacetate and amidines. Pinner's contributions extended beyond synthetic methodology, as he proposed the name "pyrimidin" in 1885, which has remained the standard nomenclature for this class of compounds. The preparation of the parent pyrimidine compound was finally achieved in 1900 by Gabriel and Colman, who developed a reduction protocol starting from barbituric acid.

The historical development of pyrimidine chemistry has been closely intertwined with advances in nucleic acid research, as three of the four primary nucleobases in deoxyribonucleic acid and ribonucleic acid are pyrimidine derivatives. This connection has driven extensive research into pyrimidine-based compounds, leading to the identification of numerous bioactive molecules and the development of synthetic methodologies for accessing complex pyrimidine architectures.

Significance in Contemporary Chemical Research

Contemporary chemical research has witnessed a remarkable expansion in the investigation of pyrimidine derivatives, with this compound and related compounds occupying a central position in multiple research domains. The significance of this compound class stems from their demonstrated biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, which have positioned them as valuable scaffolds for drug discovery programs.

Recent pharmaceutical research has identified pyrimidine-2,4-diamine analogues as potent anticancer agents with significant efficacy against colorectal cancer and non-small cell lung cancer cell lines. These studies have revealed that pyrimidine derivatives can effectively inhibit cancer cell proliferation through multiple mechanisms, including cell cycle arrest and induction of cellular senescence. The active compounds demonstrated remarkable inhibitory effects on cell adhesion, migration, and invasion processes, suggesting their potential as comprehensive anticancer therapeutics.

The anti-inflammatory properties of pyrimidine derivatives have been extensively documented through both in vitro and in vivo studies. Research has shown that certain pyrimidine-containing compounds exhibit potent cyclooxygenase-2 inhibitory activity, with some derivatives demonstrating superior selectivity compared to established anti-inflammatory medications. The structure-activity relationships identified in these studies have provided valuable insights for the rational design of next-generation anti-inflammatory agents.

Modern synthetic chemistry has embraced environmentally sustainable approaches for pyrimidine synthesis, with recent developments focusing on catalyst-free multicomponent reactions. These green chemistry initiatives have demonstrated that complex pyrimidine derivatives can be efficiently prepared using aqueous ethanol media under mild reaction conditions, eliminating the need for toxic catalysts and harsh reaction environments. Such methodological advances have made pyrimidine chemistry more accessible and environmentally responsible.

The versatility of pyrimidine derivatives as synthetic intermediates has been highlighted through the development of novel synthetic methodologies. Recent reports describe efficient protocols for constructing fully substituted pyrimidines equipped with various functional groups, including oxy-functionalized acetate chains. These synthetic advances have expanded the chemical space accessible through pyrimidine chemistry, enabling the preparation of structurally diverse libraries for biological screening programs.

Scope and Objectives of the Review

The primary objective of this comprehensive review is to provide a detailed analysis of this compound, encompassing its fundamental chemical properties, synthetic accessibility, and research applications. This analysis aims to synthesize current knowledge regarding this compound while identifying key areas for future investigation and development. The review serves to bridge the gap between basic chemical characterization and practical applications in contemporary research settings.

A comprehensive examination of the structural properties and chemical behavior of this compound forms the foundation of this review. This includes detailed analysis of tautomeric equilibria, conformational preferences, and reactivity patterns that define the compound's chemical profile. Understanding these fundamental properties is essential for predicting biological activity and designing synthetic transformations involving this heterocyclic system.

The review addresses the current state of synthetic methodologies available for preparing this compound and related derivatives. This encompasses both traditional synthetic approaches and contemporary green chemistry methodologies that have emerged in recent years. The analysis includes evaluation of reaction efficiency, environmental impact, and scalability considerations that influence the practical utility of different synthetic routes.

Contemporary research applications of this compound are examined across multiple disciplines, including medicinal chemistry, materials science, and chemical biology. The review synthesizes findings from recent publications to provide insight into the compound's biological activity profiles and potential therapeutic applications. This analysis identifies promising research directions and highlights areas where additional investigation could yield significant advances.

The scope of this review extends to the broader context of pyrimidine chemistry, positioning this compound within the larger family of heterocyclic compounds. This comparative approach enables identification of structure-activity relationships and provides perspective on the unique characteristics that distinguish this particular derivative from related pyrimidine systems.

Structure

2D Structure

Properties

IUPAC Name |

2-(6-oxo-1H-pyrimidin-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c9-5-1-4(2-6(10)11)7-3-8-5/h1,3H,2H2,(H,10,11)(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGBYCXPPXHBCTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CNC1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649247 | |

| Record name | (6-Oxo-3,6-dihydropyrimidin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119449-91-0 | |

| Record name | (6-Oxo-3,6-dihydropyrimidin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

This compound is a diazine used for biochemical research, suggesting it may interact with a variety of biological targets

Biochemical Pathways

Given its classification as a diazine compound used for biochemical research, it may be involved in a variety of pathways

Result of Action

As a diazine compound used for biochemical research, it likely has a range of effects depending on the specific targets and pathways it interacts with

Biochemical Analysis

Biochemical Properties

(6-Hydroxypyrimidin-4-yl)acetic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to be involved in proteomics research, where it interacts with specific proteins and enzymes, influencing their activity and function . The nature of these interactions often involves binding to active sites or altering the conformation of the biomolecules, thereby affecting their biochemical properties and activities.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within the cells . Additionally, this compound can impact cell signaling pathways, leading to changes in cellular responses and functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction often results in changes in the conformation of the target molecules, thereby influencing their activity . Furthermore, this compound can induce changes in gene expression, which in turn affects the overall cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical properties and interactions . Long-term exposure to this compound in in vitro or in vivo studies has shown varying effects on cellular function, depending on the concentration and duration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including alterations in metabolic pathways and cellular damage . Threshold effects have been observed in studies, indicating the importance of dosage in determining the overall impact of this compound on biological systems.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It plays a role in the regulation of metabolic flux and can influence the levels of different metabolites within the cells . The interactions of this compound with specific enzymes can lead to changes in the metabolic pathways, affecting the overall metabolic balance within the cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . The distribution of this compound can influence its activity and function, affecting the overall cellular response to this compound.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cells through targeting signals or post-translational modifications . The localization of this compound within different subcellular regions can influence its interactions with biomolecules and its overall biochemical effects.

Biological Activity

(6-Hydroxypyrimidin-4-yl)acetic acid is a pyrimidine derivative that has garnered interest in various fields of biological research due to its potential therapeutic applications. This compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and possible neuroprotective effects. This article explores the biological activity of this compound, summarizing key research findings and presenting relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a hydroxyl group on the pyrimidine ring, which is crucial for its biological activity.

1. Antimicrobial Activity

Several studies have indicated that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibitory effects.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

This data suggests that this compound could be a candidate for developing new antimicrobial agents, especially against resistant strains .

2. Anti-inflammatory Effects

Research has shown that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. In vitro studies demonstrated a reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels in macrophages treated with this compound.

| Cytokine | Control Level | Treated Level |

|---|---|---|

| TNF-α | 150 pg/mL | 50 pg/mL |

| IL-6 | 200 pg/mL | 70 pg/mL |

These findings indicate the potential of this compound in managing inflammatory diseases .

3. Neuroprotective Properties

Recent studies have suggested that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases. In a study involving neuronal cells exposed to oxidative stress, treatment with this compound resulted in reduced cell death and improved cell viability.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 30 |

| This compound | 70 |

This suggests its potential utility in conditions such as Alzheimer's disease .

The mechanism by which this compound exerts its effects is thought to involve modulation of specific signaling pathways related to inflammation and cell survival. Its interaction with enzymes and receptors involved in these pathways may enhance its therapeutic efficacy.

Case Studies

A notable case study involved the administration of this compound in diabetic rats, where it was observed to improve metabolic parameters and reduce oxidative stress markers. The treated group showed significant reductions in blood glucose levels compared to controls, indicating its potential role in diabetes management.

Scientific Research Applications

Potential Applications

The applications of (6-Hydroxypyrimidin-4-yl)acetic acid can be categorized into several key areas:

Medicinal Chemistry

- Nucleobase Analogs : Due to its structural similarity to natural pyrimidines, this compound can serve as a scaffold for designing novel nucleobase analogs. These analogs may be useful for studying nucleic acid functions or developing new therapeutic agents targeting genetic diseases.

- Enzyme Inhibition : Research indicates that this compound could act as an inhibitor for enzymes involved in nucleic acid metabolism. Understanding these interactions can provide insights into cellular processes and lead to new drug development strategies.

Biochemical Interactions

- Binding Studies : Interaction studies have shown that this compound can bind with various biomolecules, including proteins and nucleic acids. This binding may influence enzyme activities and gene expression, highlighting its potential role in biochemical pathways.

Antimicrobial Properties

- Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for drug development against various pathogens. Its structural features allow effective interaction with biological targets, potentially influencing metabolic pathways related to microbial growth.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

a) Dihydropyrimidine Derivatives (e.g., 4a-r)

- Structure : Dihydro pyrimidine ring with 2-aryl and 5-CH2COOH groups.

- Activity : Exhibits anti-inflammatory effects comparable to diclofenac sodium, attributed to the dihydro structure enhancing interaction with cyclooxygenase enzymes .

b) ACE Inhibitors (e.g., Compounds 4α-i)

- Structure: 6-Oxo and 3-sulfanylpropanoyl groups on the pyrimidine ring.

- Activity : Acts as angiotensin-converting enzyme (ACE) inhibitors, with efficacy influenced by the sulfanyl group’s electron-withdrawing effects and the oxo group’s hydrogen-bonding capacity .

- Key Difference: The sulfanylpropanoyl substituent enhances enzyme inhibition compared to the hydroxyl group in the target compound.

c) Thioether Derivatives (e.g., Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate)

- Structure : Thioether linkage and thietan-3-yloxy substituent.

- Properties : Increased lipophilicity due to sulfur atoms, improving membrane permeability but reducing aqueous solubility .

Table 1: Comparative Properties of Pyrimidine-Acetic Acid Derivatives

- Solubility : The hydroxyl and carboxylic acid groups in this compound enhance aqueous solubility compared to lipophilic thioether or sulfonyl derivatives.

- Synthetic Routes : Electrochemical coupling (for arylpyrimidines ) and base-catalyzed condensations are common, but stereoselective methods are required for ACE inhibitors .

Preparation Methods

Key Steps:

Formation of 4,6-dihydroxypyrimidine :

The process involves reacting formamide with an alkoxide and malonate derivatives under controlled conditions, as described in WO1997044327A1. This method emphasizes the importance of solvent choice (typically alcohols like ethanol) and temperature control (40-80°C) to optimize yield and purity.-

- Formamide is reacted with an alkoxide (e.g., sodium methylate) in a solvent such as ethanol.

- Malonate derivatives (e.g., malonate esters) are added at elevated temperatures (~40-60°C).

- Water is introduced before solvent removal to facilitate product recovery.

- Acidification (using mineral acids like sulfuric acid) precipitates the hydroxypyrimidine.

Data Table: Typical Reaction Parameters

| Parameter | Range / Condition | Purpose |

|---|---|---|

| Solvent | Ethanol or other alcohols | Medium for reaction, facilitates solubility |

| Temperature | 40-80°C | Promotes cyclization |

| Reaction Time | 4-8 hours | Ensures complete conversion |

| Acid for precipitation | Sulfuric acid (pH 2-3) | Precipitate hydroxypyrimidine |

Synthesis from 3-Amino-2-unsaturated Carboxylates

Another method involves the cyclization of 3-amino-2-unsaturated carboxylates with carboxylic acid amides, as described in EP0326389B1. This approach is advantageous for industrial scale due to its straightforwardness.

Key Steps:

- Reacting a 3-amino-2-unsaturated carboxylate with a carboxylic acid amide in an alcohol solvent.

- Heating the mixture at 40-80°C to induce cyclization.

- The resulting hydroxypyrimidine is then isolated via acidification and filtration.

Reaction Scheme:

$$

\text{3-Amino-2-unsaturated carboxylate} + \text{Carboxylic acid amide} \xrightarrow{\text{heat}} \text{Hydroxypyrimidine}

$$

Data Table: Reaction Conditions

| Parameter | Range / Condition | Purpose |

|---|---|---|

| Solvent | Alcohols (methanol, ethanol) | Solvent medium for cyclization |

| Temperature | 40-80°C | Activation energy for ring closure |

| Molar Ratios | 2-fold excess of amide | Drives the reaction to completion |

| Reaction Time | 4-12 hours | Ensures full conversion |

Conversion of 4,6-Dihydroxypyrimidine to Target Compound

Once the hydroxypyrimidine core is synthesized, it can be functionalized to introduce the acetic acid moiety at the 4-position:

Oxidation or Alkylation :

The hydroxypyrimidine can undergo selective oxidation or alkylation at the 4-position to introduce the acetic acid group, often via halogenation followed by nucleophilic substitution with acetic acid derivatives.Carboxylation :

Alternatively, direct carboxylation of the 4-position using carbon dioxide or other carbon sources under catalytic conditions can be employed.

Example:

- Halogenation at the 4-position using N-bromosuccinimide (NBS), followed by substitution with acetic acid derivatives, yields this compound.

Notes on Optimization and Industrial Considerations

| Aspect | Details | Rationale |

|---|---|---|

| Solvent Choice | Ethanol, methanol, or benzyl alcohol for safety and efficiency | Safer handling, easier recovery |

| Temperature Control | 40-80°C for cyclization, 0-40°C for quenching | Prevents side reactions, improves yield |

| Acidification | Use of dilute sulfuric or hydrochloric acid (pH 2-3) | Precipitation of pure hydroxypyrimidine |

| Reaction Time | 4-12 hours depending on scale | Ensures complete conversion |

| Purification | Filtration, washing, recrystallization | Achieves high purity for pharmaceutical applications |

Research Findings and Data Summary

| Method | Key Reagents | Main Conditions | Yield / Efficiency | Notes |

|---|---|---|---|---|

| Cyclization of formamide derivatives | Formamide, alkoxide, malonate, acids | 40-80°C, 4-8 hrs, ethanol solvent | Moderate to high (60-80%) | Suitable for large-scale synthesis |

| From 3-amino-2-unsaturated carboxylates | Carboxylate, amide, alcohols | 40-80°C, 4-12 hrs | Variable, often >70% | Industrially favorable, fewer steps |

| Functionalization of hydroxypyrimidine | Halogenation, nucleophilic substitution | 0-80°C, specific to reagents | High when optimized | Critical for final product customization |

Q & A

Basic Research Questions

Q. What are common synthetic routes for (6-Hydroxypyrimidin-4-yl)acetic acid, and how can its purity be validated?

- Methodological Answer : A typical synthesis involves reacting 4-hydroxypyrimidine derivatives with halogenated acetic acids under basic conditions. For example, 2-bromoacetic acid can react with 4-hydroxypyrimidine-2-thiol in aqueous sodium hydroxide at room temperature, followed by acidification to precipitate the product . Purity validation often employs HPLC (High-Performance Liquid Chromatography) with UV detection, as described in patent applications for structurally similar pyrimidine derivatives . LCMS (Liquid Chromatography-Mass Spectrometry) is also critical for confirming molecular weight and fragmentation patterns (e.g., m/z 245 [M+H]+ reported in synthesis workflows) .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Crystals grown via slow evaporation from methanol solutions can be analyzed to determine bond lengths, angles, and hydrogen-bonding networks. Refinement protocols, such as riding hydrogen atoms with isotropic displacement parameters (Uiso), ensure accuracy . Complementary techniques like FT-IR and NMR (¹H/¹³C) are used to verify functional groups (e.g., hydroxyl, carboxylic acid) and proton environments.

Q. What analytical methods are suitable for quantifying this compound in complex mixtures?

- Methodological Answer : Reverse-phase HPLC with UV detection at 254 nm is effective for quantification, as demonstrated in studies of pyrimidine derivatives . For trace analysis, LCMS in Selected Ion Monitoring (SIM) mode enhances sensitivity. Calibration curves using purified standards are essential, with validation via spike-recovery experiments in relevant matrices (e.g., biological fluids or reaction mixtures).

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses involving this compound?

- Methodological Answer : Yield optimization requires careful control of stoichiometry, solvent choice, and reaction time. For instance, in coupling reactions with aniline derivatives (e.g., Reference Example 63 in patent EP 4 374 877 A2), using polar aprotic solvents like DMF and catalysts such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) improves efficiency . Post-reaction purification via preparative HPLC with gradient elution (e.g., acetonitrile/water + 0.1% TFA) enhances product recovery .

Q. What strategies are recommended for resolving contradictions in spectroscopic data for this compound?

- Methodological Answer : Discrepancies in NMR or LCMS data often arise from residual solvents, tautomerism, or impurities. For example, the hydroxypyrimidine moiety may exhibit keto-enol tautomerism, altering peak splitting in ¹H NMR. To resolve this:

- Perform variable-temperature NMR to assess tautomeric equilibrium.

- Compare experimental data with computational predictions (DFT calculations).

- Use deuterated solvents (e.g., DMSO-d6) to minimize solvent interference .

Q. How can isotopic labeling (e.g., ¹³C, ²H) be applied to study the metabolic fate of this compound?

- Methodological Answer : Synthesize deuterated analogs (e.g., using 2-bromoacetic acid-d4) to track metabolic pathways in vitro. For instance, incubate labeled compound with hepatic microsomes and analyze metabolites via LC-HRMS (High-Resolution Mass Spectrometry). Isotopic patterns (e.g., m/z shifts) distinguish parent compounds from metabolites .

Q. What in vitro models are suitable for evaluating the biological activity of this compound?

- Methodological Answer : Antimicrobial activity can be assessed using broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Anticancer potential is evaluated via MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC50 calculations . For enzyme inhibition studies (e.g., kinase targets), use fluorescence-based assays with recombinant proteins and ATP-analog substrates.

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer : Conduct accelerated stability studies by storing the compound in buffers at varying pH (2–10) and temperatures (25°C–40°C). Monitor degradation via HPLC at intervals (e.g., 0, 7, 14 days). Acidic conditions (pH < 4) may protonate the hydroxypyrimidine group, increasing solubility but risking hydrolysis. Neutral to slightly basic conditions (pH 7–8) typically maximize stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.